Targeted Scaffold vs. Generic Indole: Specific Physicochemical Profile for CNS and Cellular Permeability
The 2,4-dichlorophenyl substitution on the indole core of 2-(2,4-dichlorophenyl)-1H-indole (76869-15-3) results in a significantly higher predicted lipophilicity (XLogP3-AA = 5.0) compared to the unsubstituted parent compound, 2-phenylindole (predicted XLogP3 ~3.7) [REFS-1, REFS-2]. This difference in lipophilicity is critical for optimizing blood-brain barrier penetration and membrane permeability in drug candidates targeting intracellular or CNS-based receptors. The compound's low topological polar surface area (TPSA = 15.8 Ų) further supports this property profile [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 |
| Comparator Or Baseline | 2-phenylindole (predicted XLogP3 ~3.7) |
| Quantified Difference | Increase of 1.3 log units |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem) for target; class inference for comparator. |
Why This Matters
This quantifiable difference in lipophilicity directly influences a drug candidate's ADME profile, allowing for a more rational and predictable lead optimization process compared to using a less lipophilic generic indole scaffold.
- [1] PubChem. (2025). PubChem CID 3512776: 2-(2,4-dichlorophenyl)-1H-indole. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
- [2] PubChem. (2025). PubChem CID 66585: 2-phenylindole. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
